Thiochrome

Catalog No.
S585398
CAS No.
92-35-3
M.F
C12H14N4OS
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiochrome

CAS Number

92-35-3

Product Name

Thiochrome

IUPAC Name

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C12H14N4OS/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5,17H,3-4,6H2,1-2H3

InChI Key

GTQXMAIXVFLYKF-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO

Synonyms

2,7-dimethylthiochromine-8-ethanol, thiochrome

Canonical SMILES

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO

Vitamin B1 Deficiency Detection:

Thiochrome fluorescence intensity is inversely proportional to the amount of thiamine present. This characteristic allows researchers to measure thiamine levels in blood and tissues, aiding in the diagnosis of vitamin B1 deficiency. Studies have shown a decrease in erythrocyte (red blood cell) thiochrome levels in individuals with thiamine deficiency [].

Monitoring Thiamine Status:

Thiochrome levels can be used to monitor the effectiveness of thiamine supplementation in individuals with various health conditions associated with thiamine deficiency, such as chronic alcoholism, beriberi, and hemodialysis [, ].

Cellular Activity Studies:

Thiochrome exhibits fluorescence properties that make it useful as a marker for cellular activity. It accumulates in metabolically active cells and can be measured to assess cell viability and proliferation in various research applications, including studies on cancer cell lines and the effects of different drugs on cell health [, ].

Food Science Research:

Thiochrome can be used as a marker compound in food science research to assess food quality and shelf life. Its presence in certain foods, such as beer and meat, can indicate degradation processes or even spoilage [, ].

Thiochrome is a fluorescent compound derived from thiamine, commonly known as vitamin B1. Its chemical structure is characterized by a thiazole ring and an aldehyde group, making it a vital intermediate in various biochemical processes. Thiochrome exhibits strong fluorescence properties, which are utilized in analytical chemistry for the detection and quantification of thiamine and its derivatives. This compound is particularly significant in studies related to vitamin B1 metabolism and deficiency.

Thiochrome itself doesn't possess any known biological activity. However, its role in scientific research stems from its connection to thiamine. As a fluorescent derivative of thiamine, it serves as an indicator for measuring thiamine levels in various biological samples like blood, food, and tissues [, ]. This allows researchers to assess thiamine status in individuals or evaluate the thiamine content of food sources.

While extensive safety data is limited, specific information suggests thiochrome might exhibit mild irritant properties. As a general precaution, standard laboratory practices for handling unknown compounds should be followed when working with thiochrome.

Please note:

  • The specific data for melting point, boiling point, and detailed safety information might require further research efforts.
  • This analysis focuses on the scientific research aspects of thiochrome. Its potential applications in other fields are not covered here.

Thiochrome can be synthesized through the oxidation of thiamine using various oxidizing agents. The primary reactions include:

  • Oxidation of Thiamine: Thiamine reacts with oxidizing agents such as alkaline potassium ferricyanide, leading to the formation of thiochrome. The reaction can be represented as follows:

    Thiamine+Oxidizing AgentThiochrome\text{Thiamine}+\text{Oxidizing Agent}\rightarrow \text{Thiochrome}
  • Photolysis: Thiochrome can undergo photolysis when exposed to ultraviolet light, resulting in the formation of oxodihydrothiochrome and eventually leading to non-fluorescent compounds .
  • Reactions with Free Radicals: Thiochrome can also react with free radicals, such as methyl peroxy radicals, which further modifies its structure and properties .

Thiochrome plays a crucial role in the biological activity associated with thiamine. It is involved in several metabolic pathways, including:

  • Energy Metabolism: Thiamine, through its derivative thiochrome, is essential for carbohydrate metabolism, aiding in the conversion of pyruvate to acetyl-CoA.
  • Antioxidant Properties: Thiochrome exhibits antioxidant activity, helping to mitigate oxidative stress in biological systems.
  • Fluorescent Marker: Due to its fluorescent nature, thiochrome is used as a biomarker for studying thiamine levels in biological samples.

The synthesis of thiochrome can be achieved through several methods:

  • Oxidation of Thiamine:
    • Using alkaline potassium ferricyanide as an oxidizing agent.
    • Reaction conditions typically involve alkaline pH to facilitate oxidation.
  • Chemical Reagents:
    • Thiamine can be oxidized using cyanogen bromide or mercury(II) chloride under specific conditions to yield thiochrome .
  • Photochemical Methods:
    • Thiochrome can also be synthesized via photo

Thiochrome has several important applications:

  • Analytical Chemistry: It serves as a fluorescent probe for the quantitative determination of thiamine levels in biological samples through high-performance liquid chromatography techniques .
  • Biochemical Research: Used in studies investigating vitamin B1 metabolism and its effects on health.
  • Medical Diagnostics: Thiochrome assays are employed in clinical settings for diagnosing thiamine deficiency.

Studies have shown that thiochrome interacts with various biological molecules and free radicals, influencing its stability and reactivity. Key interaction studies include:

  • Interaction with Free Radicals: Research indicates that thiochrome can react with free radicals generated during metabolic processes, which may affect its antioxidant capacity .
  • Binding Studies: Investigations into how thiochrome binds with proteins and other biomolecules provide insights into its biological roles and potential therapeutic applications.

Several compounds share structural or functional similarities with thiochrome. The following table highlights these compounds along with their unique characteristics:

CompoundStructure/FunctionalityUnique Characteristics
ThiaminePrecursor to thiochromeEssential vitamin involved in energy metabolism
OxodihydrothiochromePhotolytic product of thiochromeNon-fluorescent; formed under UV light exposure
RiboflavinVitamin B2Involved in energy production; different fluorescent properties
PyridoxalVitamin B6Plays a role in amino acid metabolism; structurally distinct

Thiochrome's uniqueness lies in its specific fluorescence properties and its direct derivation from thiamine, making it a critical compound for studying vitamin B1-related metabolic pathways.

Molecular Structure and Tricyclic Configuration

Thiochrome is a tricyclic organic compound that arises from the oxidation of the vitamin thiamine (vitamin B1) [1]. The molecular structure of thiochrome features a unique tricyclic configuration formed by the fusion of three heterocyclic rings: a pyrimidine ring, a thiazole ring, and a third ring formed through the oxidative cyclization process [2]. This distinctive tricyclic arrangement contributes to the compound's remarkable fluorescent properties, which have made it valuable in analytical chemistry, particularly for the quantitative determination of thiamine [1] [3].

The tricyclic structure of thiochrome consists of a 5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine ring system [2] [4]. In this configuration, the thiazole and pyrimidine rings of the original thiamine molecule are connected through a newly formed nitrogen bridge, creating a closed tricyclic system [5]. The nitrogen atoms at positions 1' and 4'a of thiochrome can serve as coordination sites for metal ions, as demonstrated in various crystallographic studies [20].

The tricyclic core of thiochrome contains multiple conjugated double bonds, which contribute to its fluorescent properties [22]. When excited with ultraviolet light, thiochrome emits an intense blue fluorescence, with maximum emission occurring at approximately 445 nm [25]. This fluorescence is pH-dependent, with optimal emission observed under alkaline conditions [22] [10].

Molecular Formula (C₁₂H₁₄N₄OS) and Isomeric Variants

Thiochrome has the molecular formula C₁₂H₁₄N₄OS, corresponding to a molecular weight of 262.33 g/mol [2] [3]. The compound contains twelve carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom arranged in its characteristic tricyclic structure [4]. The systematic IUPAC name for thiochrome is 2-(2,7-dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethanol, reflecting its complex heterocyclic structure [3] [5].

Several isomeric variants of thiochrome have been identified, differing in the position of substituents or the arrangement of atoms within the tricyclic framework [14]. One notable isomeric form involves the protonation state of the molecule, which can exist in cationic and neutral forms depending on the pH of the solution [22]. The transition between these forms has a pKa value of approximately 5.5, which increases to about 9.7 upon photoexcitation [22].

Another important isomeric consideration relates to the configuration of the thiazole ring during the oxidation of thiamine to thiochrome [14]. For the formation of thiochrome, the methyl group and the sulfur group in the open thiazole ring derivatives must be in the "trans" position to allow thiamine to be formed [17]. This stereochemical requirement ensures the proper alignment for the cyclization reaction that produces the tricyclic structure of thiochrome [13] [14].

The structural integrity of thiochrome can be affected by further oxidation, leading to derivatives such as oxodihydrothiochrome (ODTch), which represents an oxidized form of the basic thiochrome structure [21]. These oxidative transformations highlight the reactivity of the thiochrome scaffold and its susceptibility to environmental conditions [21] [14].

Physical Properties (Melting Point, Density, Boiling Point)

Thiochrome exhibits distinct physical properties that are important for its characterization and applications in analytical chemistry. The compound appears as a yellow solid at room temperature, with its color intensifying under certain conditions, particularly in alkaline solutions [1] [4].

The melting point of thiochrome is reported to be 228.8°C (443.8°F; 501.9 K), indicating its thermal stability [1] [4]. Some sources report slightly different melting point values, with ranges between 232-235°C also documented in the literature [6]. This high melting point reflects the strong intermolecular forces present in the crystalline structure of thiochrome [4] [32].

The density of thiochrome is approximately 1.49 g/cm³, making it denser than water [1] [32]. This property is relevant for extraction procedures used in analytical methods involving thiochrome, particularly in the separation of thiochrome from aqueous solutions using organic solvents [8].

The boiling point of thiochrome is estimated to be 462.6°C at standard pressure (760 mmHg) [4] [32]. This high boiling point is consistent with the compound's molecular weight and the presence of hydrogen bonding capabilities through its hydroxyl group [5] [32].

The following table summarizes the key physical properties of thiochrome:

Physical PropertyValueReference
AppearanceYellow solid [1] [4]
Melting Point228.8°C (443.8°F; 501.9 K) [1] [32]
Density1.49 g/cm³ [1] [32]
Boiling Point462.6°C at 760 mmHg [4] [32]
Refractive Index1.752 [32]
Flash Point233.5°C [32]

Thiochrome exhibits limited solubility in water but is more soluble in organic solvents such as alcohols, particularly methanol, and chloroform [4] [35]. This differential solubility is exploited in analytical procedures for the extraction and purification of thiochrome [8]. The compound's solubility is also influenced by pH, with increased solubility observed under acidic conditions due to protonation of nitrogen atoms in the tricyclic structure [22] [10].

Synthesis and Derivatization Pathways

Thiochrome is primarily synthesized through the oxidation of thiamine under alkaline conditions [1] [15]. This oxidation process involves the cyclization of the thiamine molecule, resulting in the formation of the characteristic tricyclic structure of thiochrome [15]. Several oxidizing agents have been employed for this transformation, with potassium ferricyanide being one of the most commonly used reagents [15] [10].

The first reported synthesis of thiochrome involved the oxidation of thiamine (vitamin B1) with alkaline potassium ferricyanide, as documented by Bergel and Todd in 1936 [15]. This method remains a standard approach for thiochrome preparation, although variations have been developed to improve yield and purity [15] [7].

A detailed synthetic pathway for thiochrome involves the condensation of 2-methyl-4-chloro-5-chloro-methylpyrimidine with 2-amino-4-methyl-5-hydroxyethylthiazole [15]. The condensation product was found to be identical to thiochrome prepared from thiamine, confirming the structural relationship between these compounds [15].

Alternative oxidizing agents for thiochrome synthesis include:

  • Gold(III) ions (Au³⁺) in alkaline conditions, which provide a simple and efficient method for converting thiamine to thiochrome [25]
  • Mercury(II) ions (Hg²⁺), which efficiently oxidize thiamine to thiochrome without quenching the fluorescence [25]
  • Copper(II) ions (Cu²⁺), although these may give false responses in certain analytical applications [25]
  • Hydrogen peroxide, which can be used under controlled conditions [25] [7]

The mechanism of thiochrome formation involves the oxidation of the thiol form of thiamine, leading to the closure of the tricyclic ring system [13] [14]. This process is facilitated by the presence of alkaline conditions, which promote the formation of the reactive intermediates necessary for cyclization [10] [25].

Derivatization of thiochrome can occur through various pathways, including:

  • Phosphorylation of the hydroxyl group to form thiochrome phosphates [24]
  • Further oxidation to form compounds such as oxodihydrothiochrome (ODTch) [21]
  • Coordination with metal ions to form complexes, as demonstrated with copper(II) chloride [20]
  • Reaction with other functional groups to modify the side chain or the tricyclic core [14]

These derivatization pathways expand the range of thiochrome-based compounds available for various applications, particularly in analytical chemistry and biochemical research [7] [24].

Thiochrome Phosphates and Related Derivatives

Thiochrome phosphates represent an important class of thiochrome derivatives formed through the phosphorylation of the hydroxyl group in the ethanol side chain of thiochrome [24]. These compounds maintain the fluorescent properties of the parent thiochrome while exhibiting altered solubility and binding characteristics due to the presence of the phosphate group [24].

The synthesis of thiochrome monophosphate (Thc-MP) can be achieved by treating thiochrome with polyphosphoric acid at elevated temperatures [24]. The reaction mixture is then subjected to controlled hydrolysis to yield thiochrome monophosphate, which can be isolated as yellow crystals [24]. Further phosphorylation can lead to thiochrome diphosphate (Thc-DP) and other polyphosphates [24].

Spectroscopic studies have shown that the phosphorylation of the hydroxyl group in thiochrome has minimal effect on the electronic structure of the thiochrome ring system [24]. The absorption maxima of thiochrome phosphates are located at approximately 370 nm in neutral and alkaline solutions, shifting to about 390 nm in acidic conditions [24]. This behavior is similar to that of unphosphorylated thiochrome, indicating that the phosphate group does not significantly alter the conjugated system responsible for the compound's spectral properties [24].

Fluorescence studies of thiochrome phosphates reveal emission maxima around 450-460 nm, with the exact position depending on the pH and the presence of other substances in the solution [24]. The fluorescence intensity of thiochrome phosphates can be affected by quenching agents, such as potassium ferricyanide, which absorbs light in the region of thiochrome emission [24].

Other notable thiochrome derivatives include:

  • Thiochrome disulfide, formed through the oxidation of the thiol form of thiamine [21] [14]
  • Metal complexes of thiochrome, such as copper(II)-thiochrome complexes, which have been characterized by X-ray crystallography [20] [34]
  • Thiochrome sulfonic acid, resulting from further oxidation of the thiochrome structure [35]

These derivatives expand the utility of thiochrome-based compounds in various analytical and research applications [7] [24]. The phosphorylated forms, in particular, are valuable for studying the metabolism and function of thiamine phosphates in biological systems [7] [26].

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

262.08883226 g/mol

Monoisotopic Mass

262.08883226 g/mol

Heavy Atom Count

18

Melting Point

228.8 °C

UNII

65UT4V5Z34

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

92-35-3

Wikipedia

Thiochrome

General Manufacturing Information

5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl-: INACTIVE

Dates

Last modified: 08-15-2023
Shirey et al. An allosteric potentiator suggests a role for M4 mAChR in modulating excitatory hippocampal synaptic transmission Nature Chemical Biology, doi: 10.1038/NChemBio.2007.55, published online 2 December 2007. http://www.nature.com/naturechemicalbiology

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